
1-(Acetyloxy)pyridin-1-ium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Acetyloxy)pyridin-1-ium chloride is a chemical compound that belongs to the class of pyridinium salts These salts are characterized by the presence of a positively charged pyridinium ion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Acetyloxy)pyridin-1-ium chloride can be synthesized through a quaternization reaction. This involves the reaction of pyridine with acetic anhydride in the presence of a suitable halogenating agent, such as hydrochloric acid. The reaction typically proceeds under mild conditions, yielding the desired pyridinium salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, concentration of reactants, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Acetyloxy)pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium ion back to pyridine.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Pyridine N-oxide derivatives.
Reduction: Pyridine.
Substitution: Various substituted pyridinium salts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-(Acetyloxy)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of pyridinium-based ionic liquids.
Medicine: Research is ongoing to explore its potential as an antimicrobial agent and its role in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-(Acetyloxy)pyridin-1-ium chloride involves its interaction with biological molecules. The positively charged pyridinium ion can interact with negatively charged sites on enzymes or cell membranes, leading to inhibition of enzyme activity or disruption of membrane integrity. This interaction is mediated through electrostatic forces and hydrogen bonding.
Comparación Con Compuestos Similares
Similar Compounds
Pyridinium chloride: Lacks the acetoxy group, making it less reactive in certain chemical reactions.
1-(Carboxymethyl)pyridin-1-ium chloride: Contains a carboxymethyl group instead of an acetoxy group, leading to different reactivity and applications.
Cetylpyridinium chloride: A quaternary ammonium compound with a long alkyl chain, commonly used as an antiseptic.
Uniqueness
1-(Acetyloxy)pyridin-1-ium chloride is unique due to the presence of the acetoxy group, which imparts specific reactivity and potential applications in organic synthesis and biological studies. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in scientific research.
Propiedades
Número CAS |
1532-18-9 |
|---|---|
Fórmula molecular |
C7H8ClNO2 |
Peso molecular |
173.60 g/mol |
Nombre IUPAC |
pyridin-1-ium-1-yl acetate;chloride |
InChI |
InChI=1S/C7H8NO2.ClH/c1-7(9)10-8-5-3-2-4-6-8;/h2-6H,1H3;1H/q+1;/p-1 |
Clave InChI |
ZAFGMDRIYURPHX-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[N+]1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


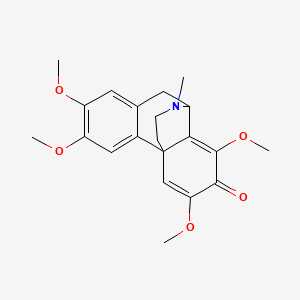
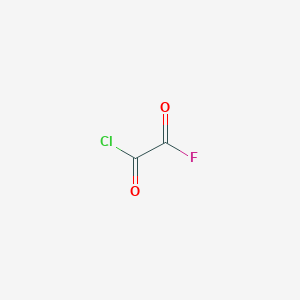
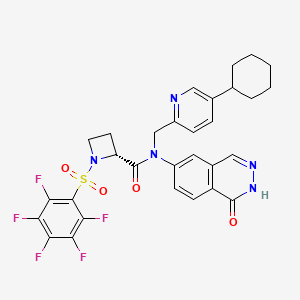
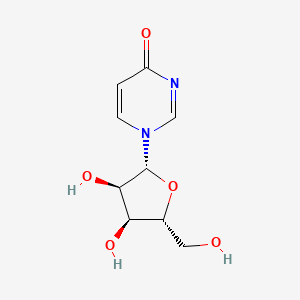
![2-(3,4-dichlorophenyl)-N-[5-(dimethylsulfamoyl)-2-methylphenyl]acetamide](/img/structure/B14751139.png)
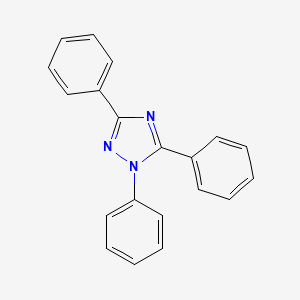
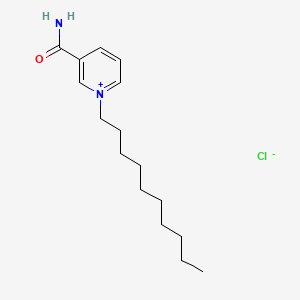
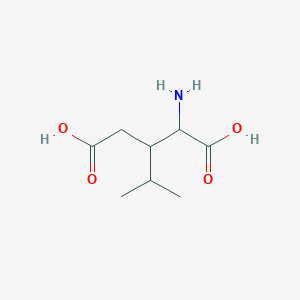
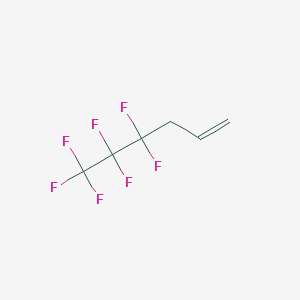
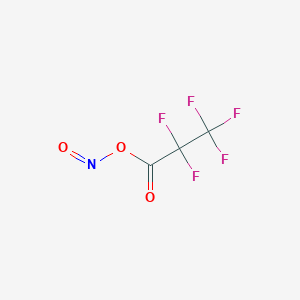
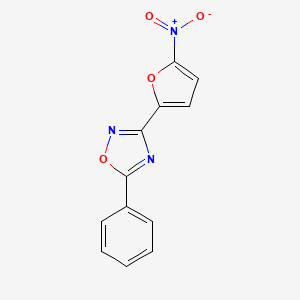
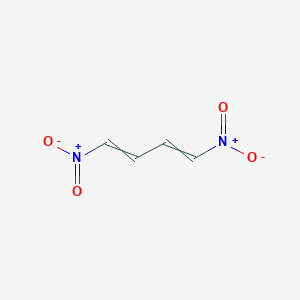
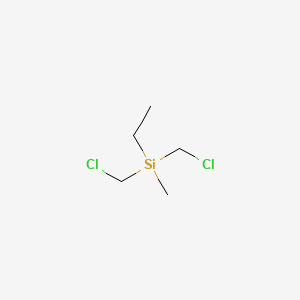
![Acenaphtho[4,5-d][1,3]thiazole](/img/structure/B14751206.png)
